3-(2,6-Difluorobenzoyl)-4-methylpyridine
Overview
Description
3-(2,6-Difluorobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds similar to “3-(2,6-Difluorobenzoyl)-4-methylpyridine”, such as diflubenzuron , are known to target chitin synthesis in insects . Chitin is a crucial component of the exoskeleton of insects and disrupting its synthesis can lead to their death .
Mode of Action
These compounds inhibit the synthesis of chitin by blocking the action of the enzyme chitin synthase . This prevents the formation of a new exoskeleton during the molting process, leading to the death of the insect .
Biochemical Pathways
The primary biochemical pathway affected by these compounds is the chitin synthesis pathway . By inhibiting chitin synthase, these compounds prevent the formation of chitin, disrupting the molting process and leading to the death of the insect .
Pharmacokinetics
Similar compounds are known to be poorly soluble in water and relatively stable in acidic and neutral media .
Result of Action
The primary result of the action of these compounds is the death of the insect. By inhibiting chitin synthesis, these compounds prevent the formation of a new exoskeleton during the molting process, which is fatal to the insect .
Action Environment
The efficacy and stability of these compounds can be influenced by various environmental factors. For example, diflubenzuron and similar compounds have been detected in marine sediments and benthic macrofauna collected at aquaculture sites , indicating that they can persist in the environment for some time after application .
Properties
IUPAC Name |
(2,6-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-5-6-16-7-9(8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSGDMLSXCVRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.